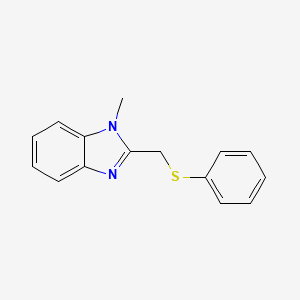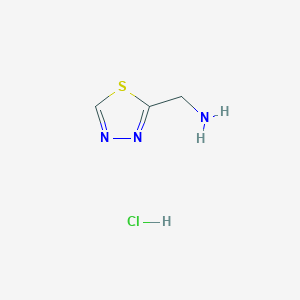
(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride” is a compound with the molecular formula C3H5N3S . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been described in various studies . For instance, one study described a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective GLS1 inhibitors .Molecular Structure Analysis
The molecular structure of “(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride” can be represented by the InChI code1S/C3H5N3S/c4-1-3-6-5-2-7-3/h2H,1,4H2 . The compound has a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . Physical And Chemical Properties Analysis
“(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride” has a molecular weight of 115.16 g/mol . It has one hydrogen bond donor, four hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 115.02041835 g/mol .Applications De Recherche Scientifique
Anticancer Activity
This compound has been utilized in the synthesis of therapeutic drug molecules demonstrating anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazole show potential in inhibiting cancer cell growth .
Antibacterial and Antimicrobial Properties
Studies have shown that 1,3,4-thiadiazole derivatives can be comparable to amoxicillin in their antibacterial effectiveness. They have also been evaluated for their antimicrobial activities against various strains .
Antifungal Efficacy
The antifungal screening of synthetic conjugates of this compound has been conducted against strains like T. harzianum and A. niger, compared to the standard drug fluconazole .
Antinociceptive Effects
New derivatives of 1,3,4-thiadiazole have been synthesized and investigated for their effects on nociceptive pathways of the nervous system, which could be beneficial in pain management .
Design and Synthesis of Novel Derivatives
The compound serves as a precursor for the design and synthesis of novel derivatives with potential biological activities. This includes exploring its use in creating new antimicrobial agents .
Cytotoxicity Against Human Cancer Cells
A series of derivatives have been designed and synthesized as analogs to existing drugs like sorafenib. These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines including MCF-7, HepG2, A549, and HeLa .
Mécanisme D'action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial properties , suggesting that their targets may include bacterial or fungal cells.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target.
Biochemical Pathways
Given the antimicrobial properties of similar compounds , it is likely that this compound affects pathways related to microbial growth and survival.
Pharmacokinetics
The compound’s molecular weight is 15162 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Based on the antimicrobial properties of similar compounds , it can be inferred that this compound may inhibit the growth of certain microbes, leading to their death.
Orientations Futures
Propriétés
IUPAC Name |
1,3,4-thiadiazol-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S.ClH/c4-1-3-6-5-2-7-3;/h2H,1,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMCSRLKPNCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,4-Thiadiazol-2-yl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

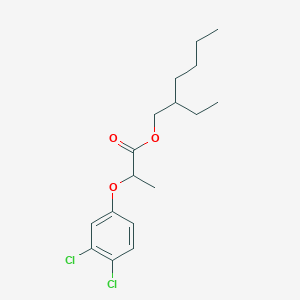
![3,4-Dihydro-2H-chromen-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2974075.png)
![ethyl 1-(5-{[(benzoylamino)carbothioyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2974076.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2974078.png)



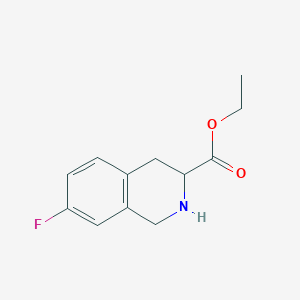
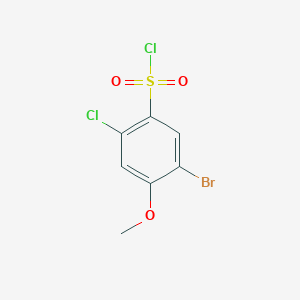
![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonyl-2-(3-fluorophenyl)piperazine;hydrochloride](/img/structure/B2974091.png)
![3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2974092.png)
![2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile](/img/structure/B2974093.png)
![Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate](/img/structure/B2974094.png)
